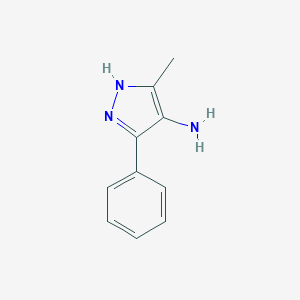

5-methyl-3-phenyl-1H-pyrazol-4-amine

Description

5-methyl-3-phenyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Propriétés

IUPAC Name |

5-methyl-3-phenyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHOKIKYPZXSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-methyl-3-phenyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization . Another method includes the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of catalysts to enhance reaction efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

5-methyl-3-phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine and oxygen in the presence of catalysts.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Methyl-3-phenyl-1H-pyrazol-4-amine exhibits promising biological activities:

- Antimicrobial Activity : Studies have shown its effectiveness against various pathogens, indicating potential use as an antimicrobial agent .

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation, showing interactions with proteins involved in cell cycle regulation such as p53 and p21 .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Pathway | Observed Effect |

|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth |

| Anticancer | Cancer cell lines | Cell proliferation inhibition |

| Antileishmanial | Leishmania aethiopica | Potent antipromastigote activity |

| Antimalarial | Plasmodium berghei | Superior activity compared to standards |

Agrochemicals

The compound is also utilized in the development of agrochemicals due to its bioactive properties. It serves as an intermediate in the synthesis of herbicides and pesticides, contributing to agricultural productivity by controlling pests and diseases .

Case Studies

Several studies highlight the compound's efficacy in various applications:

- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential for developing new antibiotics.

- Anticancer Research : In vitro studies indicated that the compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Mécanisme D'action

The mechanism of action of 5-methyl-3-phenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-amino-3-methyl-1-phenylpyrazole: This compound is structurally similar and shares some chemical properties.

5-amino-3-(4-methylphenyl)-1-phenylpyrazole: Another similar compound with bioactive properties.

Uniqueness

5-methyl-3-phenyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

5-Methyl-3-phenyl-1H-pyrazol-4-amine, often referred to as MPPA, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological effects, synthesis methods, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 173.21 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, with a methyl group at the 5-position and a phenyl group at the 3-position. This unique substitution pattern contributes to its distinct chemical properties and biological activities.

Antimicrobial and Antiparasitic Effects

Research indicates that MPPA exhibits significant antiparasitic activity, particularly against Leishmania aethiopica and Plasmodium berghei , the causative agents of leishmaniasis and malaria, respectively. In vitro studies have shown that MPPA possesses potent antipromastigote activity, being 174-fold more active than miltefosine and 2.6-fold more active than amphotericin B deoxycholate.

| Compound | Activity | Standard Comparison |

|---|---|---|

| MPPA | Antipromastigote | 174× miltefosine |

| 2.6× amphotericin B |

Anti-inflammatory and Anticancer Properties

MPPA has also been investigated for its anti-inflammatory properties. It may act as an inhibitor of cyclooxygenase enzymes, which are crucial in mediating inflammatory responses. Furthermore, docking studies suggest that it can inhibit tubulin polymerization, potentially arresting the cell cycle in the G2/M phase, thus exhibiting anticancer activity .

The precise mechanism of action for MPPA remains to be fully elucidated. However, molecular simulations suggest that it interacts with specific targets through binding affinity in critical active sites. For instance, its binding interactions are characterized by lower binding free energy in specific molecular pockets related to its antiparasitic activity.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Condensation Reactions : Involves the reaction of substituted aromatic aldehydes with hydrazine derivatives.

- Cyclization Reactions : Followed by functionalization to enhance biological activity.

- Industrial Production : Large-scale synthesis often employs continuous flow reactions and catalysts to optimize yield and purity.

Research Findings and Case Studies

Several studies have highlighted the potential of MPPA as a lead compound for drug development:

- A study demonstrated that MPPA derivatives exhibited significant cytotoxicity against cancer cell lines like HeLa and HepG2 while showing minimal toxicity to normal fibroblasts .

- Another investigation into similar pyrazole compounds revealed their effectiveness as selective inhibitors of p38 MAP kinase, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic: What are the common synthetic routes for 5-methyl-3-phenyl-1H-pyrazol-4-amine, and what are their critical optimization parameters?

The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or β-diketones. For example, monomethylhydrazine and ethyl acetoacetate can undergo cyclization under acidic conditions to form the pyrazole core . Critical parameters include:

- Reagent stoichiometry : Excess hydrazine ensures complete cyclization.

- Temperature control : Reactions often require reflux in ethanol or methanol (60–80°C) to avoid side products.

- Catalyst selection : Acid catalysts (e.g., HCl or H₂SO₄) improve reaction efficiency .

Advanced routes may use Vilsmeier-Haack formylation or copper-catalyzed cross-coupling to introduce substituents .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the aromatic proton environment (e.g., δ 6.8–7.5 ppm for phenyl groups) and methyl substituents (δ 2.1–2.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 200.1184) .

- IR spectroscopy : Identifies NH₂ stretching (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Advanced: How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives like this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and hydrogen-bonding networks. For example:

- SHELX refinement : Programs like SHELXL optimize anisotropic displacement parameters and validate hydrogen bonding (e.g., N–H···N interactions) .

- ORTEP visualization : Graphical interfaces (e.g., WinGX) illustrate thermal ellipsoids and molecular packing .

Crystallographic data (e.g., CCDC entries) confirm regiochemistry and tautomeric forms .

Advanced: What strategies address low yields in multi-step syntheses of this compound?

- Intermediate purification : Column chromatography (silica gel, hexane/EtOAc) isolates key intermediates like 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride .

- Catalyst optimization : Copper(I) bromide or cesium carbonate enhances coupling reactions (e.g., Buchwald-Hartwig amination) .

- Solvent-free conditions : Reduces side reactions in condensation steps, improving yields by ~20% .

Advanced: How to design experiments to evaluate structure-activity relationships (SAR) for biological activity?

- Substituent variation : Synthesize analogs with halogen (Cl, Br), methoxy, or aryl groups at positions 3 and 5 .

- Bioassay integration : Test antimicrobial activity (e.g., MIC against S. aureus) or anticancer effects (e.g., IC₅₀ in MCF-7 cells) .

- Docking studies : Use molecular modeling (e.g., AutoDock) to predict interactions with targets like tubulin or kinase enzymes .

Advanced: What computational methods predict the reactivity and intermolecular interactions of this compound?

- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Graph set analysis : Map hydrogen-bonding patterns (e.g., R₂²(8) motifs) to understand crystal packing .

- Molecular dynamics (MD) : Simulate solvation effects or ligand-protein binding .

Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?

- By-products : Unreacted hydrazine or dimerization products.

- Mitigation :

Advanced: How should researchers address conflicting biological activity data across studies?

- Standardize assays : Use consistent cell lines (e.g., HeLa vs. HT-29) and protocols (e.g., MTT vs. resazurin assays) .

- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .

- Meta-analysis : Statistically evaluate data variability using tools like Prism or R .

Advanced: What is the role of substituents in modulating the physicochemical properties of this compound?

- Electron-withdrawing groups (e.g., Cl) : Increase solubility via dipole interactions .

- Aryl extensions (e.g., 4-methoxyphenyl) : Enhance π-π stacking in crystal lattices, affecting melting points .

- Steric effects : Bulky tert-butyl groups reduce rotational freedom, stabilizing specific tautomers .

Basic: What safety protocols are recommended for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.